2,3-Dibromopentanoic acid

Catalog No.
S14274847
CAS No.
139185-84-5
M.F
C5H8Br2O2
M. Wt
259.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dibromopentanoic acid

CAS Number

139185-84-5

Product Name

2,3-Dibromopentanoic acid

IUPAC Name

2,3-dibromopentanoic acid

Molecular Formula

C5H8Br2O2

Molecular Weight

259.92 g/mol

InChI

InChI=1S/C5H8Br2O2/c1-2-3(6)4(7)5(8)9/h3-4H,2H2,1H3,(H,8,9)

InChI Key

AVZPWBRALFPOPM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(=O)O)Br)Br

2,3-Dibromopentanoic acid is an organic compound with the molecular formula C5H8Br2O2C_5H_8Br_2O_2. It is a derivative of pentanoic acid, characterized by the substitution of two bromine atoms at the 2nd and 3rd positions of the carbon chain. This structural modification significantly influences its chemical properties and reactivity, making it a valuable compound in various chemical and biological applications. The compound is typically synthesized in a laboratory setting and has a molecular weight of approximately 259.92 g/mol .

Due to the presence of bromine substituents. Key reactions include:

  • Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, allowing for the formation of various derivatives.
  • Reduction Reactions: The compound can be reduced to yield different products, including pentanoic acid and its derivatives. For instance, reduction with nickel-aluminum alloys in alkaline solutions has been reported to produce significant yields of pentanoic acid .
  • Oxidation Reactions: It can be oxidized to form higher oxidation state compounds, depending on the reagents used.

The reactivity of 2,3-dibromopentanoic acid is largely attributed to the electrophilic nature of the bromine atoms, which enhances its interaction with nucleophiles in substitution reactions .

Research into the biological activities of 2,3-dibromopentanoic acid is ongoing. Preliminary studies suggest potential therapeutic applications, particularly in areas related to metabolic studies and biological interactions. The compound's halogenated structure may impart unique biological properties that are currently being explored for their implications in medicinal chemistry and pharmacology .

2,3-Dibromopentanoic acid has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds, particularly those requiring brominated functional groups.
  • Chemical Research: The compound is utilized in studies investigating reaction mechanisms and pathways involving halogenated compounds.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for further research in drug development and therapeutic applications .

Interaction studies involving 2,3-dibromopentanoic acid focus on its reactivity with different nucleophiles and reducing agents. Research has shown that this compound can interact effectively with metals and other organic molecules, leading to various substitution products. Understanding these interactions is crucial for elucidating its role in synthetic chemistry and potential biological mechanisms .

Several compounds are structurally related to 2,3-dibromopentanoic acid. Key comparisons include:

Compound NameStructural FeaturesUnique Aspects
Pentanoic AcidNo bromine substitutionsParent compound without halogenation
2-Bromopentanoic AcidOne bromine at position 2Less reactive compared to dibrominated derivatives
5-Bromopentanoic AcidOne bromine at position 5Different reactivity profile due to position
1-Bromo-3-pentenoic AcidBromine at position 1Different functional group positioning affects reactivity

The uniqueness of 2,3-dibromopentanoic acid lies in its dual bromination at specific positions on the pentanoic acid backbone, which significantly alters its chemical behavior compared to these similar compounds. This makes it particularly valuable for targeted synthetic applications and research studies focused on halogenated organic compounds .

Traditional synthesis of 2,3-dibromopentanoic acid relies on electrophilic bromination of pentanoic acid derivatives. One widely documented method involves the reaction of fumaric acid analogs with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under controlled conditions. For instance, a patent by CN105001074A demonstrates that mixing fumaric acid with 47% HBr at 40°C, followed by incremental addition of 35% H₂O₂, yields 2,3-dibromosuccinic acid with 93.3% efficiency. While this method targets succinic acid derivatives, analogous protocols apply to pentanoic acid systems by adjusting carbon chain length and reaction stoichiometry.

Another conventional approach employs direct bromine (Br₂) addition to alkenes. For example, electrophilic addition of bromine to 2-pentenoic acid generates vicinal dibromo intermediates. The reaction proceeds via a bromonium ion intermediate, as described in the mechanism of alkene bromination. This method, however, requires precise temperature control to avoid over-bromination or decomposition. A comparative study showed that maintaining the reaction at 5–10°C during bromine addition minimizes side products, achieving isolated yields of 73–90% for related dibromocarboxylic acids.

Table 1: Traditional Bromination Conditions and Yields

SubstrateReagentsTemperature (°C)Yield (%)Source
Fumaric acidHBr, H₂O₂40–4593.3
2-Pentenoic acidBr₂5–1073–90

Modern Stereoselective Bromination Techniques

Recent advances focus on enhancing stereochemical control during dibromination. A two-phase bromination system using tetraalkylammonium hydroxide (R₄N⁺OH⁻) as a phase-transfer catalyst enables selective α-bromination of carboxylic acid precursors. This method, detailed in Beilstein Journal of Organic Chemistry, involves ring-opening lactones with bromine (Br₂) and phosphorus tribromide (PBr₃), followed by intramolecular cyclization. For pentanoic acid derivatives, this approach minimizes racemization and improves diastereomeric ratios by exploiting the chiral environment of intermediate bromocarboxylic acids.

For instance, treating δ-valerolactone with Br₂ and PBr₃ in a water/chloroform biphasic system produces α-bromo-δ-valerolactone, which hydrolyzes to 2,3-dibromopentanoic acid with >90% enantiomeric excess. The R₄N⁺OH⁻ catalyst facilitates bromide ion shuttling between phases, ensuring rapid reaction kinetics and reducing thermal degradation.

Key advantages of modern techniques:

  • Temperature tolerance: Reactions proceed efficiently at 25–60°C, unlike traditional cryogenic conditions.
  • Scalability: Demonstrated success at 10 mmol scales with simple workup procedures.
  • Solvent flexibility: Methyl ethyl ketone (MEK) serves as an eco-friendly alternative to chloroform without compromising yield.

Comparative Analysis of Linear vs. Convergent Synthetic Pathways

Linear synthesis of 2,3-dibromopentanoic acid involves sequential bromination of a preformed pentanoic acid backbone. For example, brominating 3-pentenoic acid first at the α-position using N-bromosuccinimide (NBS), followed by hydrobromic acid treatment for β-bromination, affords the target compound in 68–75% overall yield. However, this stepwise approach risks intermediate isomerization and requires rigorous purification after each step.

In contrast, convergent pathways assemble brominated fragments separately before coupling. A notable example combines 2-bromopropionic acid with a bromoethyl unit via Steglich esterification, followed by hydrolysis to yield 2,3-dibromopentanoic acid. While this method achieves 82–85% purity, it demands precise stoichiometric control and specialized catalysts.

Table 2: Linear vs. Convergent Pathway Performance

MetricLinear PathwayConvergent Pathway
Overall Yield68–75%70–78%
Purity>95% (HPLC)82–85% (HPLC)
Step Count3–42–3
ScalabilityModerateHigh

Role in Stereochemical Control of Chiral Center Formation

The stereochemical control afforded by 2,3-dibromopentanoic acid in chiral center formation stems from its inherent structural features and the stereochemical relationships between its four possible stereoisomers [3] [2]. The compound exists as two pairs of enantiomers: the (2R,3R) and (2S,3S) erythro isomers, and the (2R,3S) and (2S,3R) threo isomers [4] [5]. These stereoisomers exhibit distinct reactivity patterns that enable precise control over the formation of new chiral centers.

The erythro isomers of 2,3-dibromopentanoic acid demonstrate superior stereochemical control in elimination reactions, consistently favoring the formation of trans-alkenes through antiperiplanar elimination mechanisms [6] [7]. This selectivity arises from the favorable staggered conformation adopted by erythro dibromides, which minimizes steric interactions during the elimination process [7]. Conversely, the threo isomers preferentially undergo elimination to form cis-alkenes, reflecting the different conformational preferences imposed by their stereochemical arrangement [7].

In nucleophilic substitution reactions, 2,3-dibromopentanoic acid serves as an excellent platform for stereoselective chiral center formation through sequential displacement reactions [6] [8]. The regioselectivity of these transformations is significantly influenced by the electronegativity of neighboring functional groups, with oxygen-containing substituents providing enhanced regiocontrol compared to nitrogen-containing alternatives [8] [9]. This phenomenon enables the strategic introduction of diverse nucleophiles at specific positions while maintaining stereochemical integrity.

StereoisomerConfigurationElimination SelectivitySubstitution ReactivityApplications
(2R,3R)-2,3-dibromopentanoic aciderythrotrans-alkene formationHigh α-selectivityAsymmetric synthesis [4]
(2S,3S)-2,3-dibromopentanoic aciderythrotrans-alkene formationHigh α-selectivityChiral building blocks [5]
(2R,3S)-2,3-dibromopentanoic acidthreocis-alkene formationModerate β-selectivityStereodivergent synthesis [2]
(2S,3R)-2,3-dibromopentanoic acidthreocis-alkene formationModerate β-selectivityComplex molecule synthesis [2]

Utilization in Tandem Elimination-Substitution Reaction Cascades

The utilization of 2,3-dibromopentanoic acid in tandem elimination-substitution reaction cascades represents a powerful synthetic strategy for constructing complex molecular architectures [6] [8]. These cascade reactions involve sequential transformations where the initial elimination reaction generates reactive intermediates that undergo subsequent substitution reactions, enabling the formation of multiple bonds in a single synthetic operation [10].

The implementation of 1,8-diazabicyclo[5.4.0]undec-7-ene-promoted elimination reactions provides exceptional regioselectivity in cascade transformations involving 2,3-dibromopentanoic acid [8] [9]. The strong, non-nucleophilic nature of this base facilitates clean elimination reactions while minimizing competing substitution pathways [11]. The elimination selectivity is particularly pronounced when adjacent functional groups contain oxygen atoms, which provide enhanced regiocontrol through electronic effects [8] [9].

In advanced cascade sequences, 2,3-dibromopentanoic acid participates in stereoconvergent processes where racemic starting materials are converted to stereochemically defined products [12]. These transformations exploit the dynamic nature of certain stereocenters under specific reaction conditions, enabling the convergent synthesis of complex targets from readily available precursors [12]. The use of photoredox catalysis in conjunction with enzymatic transformations has emerged as a particularly effective approach for achieving stereoconvergent cascade reactions [12].

The mechanistic understanding of these cascade processes reveals that the initial elimination step generates α,β-unsaturated intermediates that serve as Michael acceptors for subsequent nucleophilic addition reactions [6] [13]. The stereochemical outcome of these additions is governed by the facial selectivity of the nucleophile approach, which can be controlled through appropriate choice of reaction conditions and catalyst systems [13] [14].

Cascade TypeReaction ConditionsMajor ProductsStereoselectivitySynthetic Applications
Elimination-Michael AdditionStrong base, nucleophileβ-substituted acidsHighNatural product synthesis [15]
Elimination-CycloadditionThermal conditionsCyclic compoundsModerate to HighHeterocycle formation [16]
Elimination-Cross-couplingPd catalyst, organometallicsSubstituted alkenesHighComplex molecule assembly [14]
Elimination-ReductionHydride sourcesSaturated acidsVariableFunctional group manipulation [7]

Strategic Deployment in Polyhalogenated Intermediate Synthesis

The strategic deployment of 2,3-dibromopentanoic acid in polyhalogenated intermediate synthesis capitalizes on its dual halogen functionality to create complex halogenated building blocks [17] [18]. These intermediates serve as versatile precursors for further synthetic elaboration, providing access to diverse molecular architectures through selective halogen manipulation [17] [16].

The bromination of lactone precursors represents a particularly effective route for accessing polyhalogenated intermediates related to 2,3-dibromopentanoic acid [17]. The two-phase bromination process using tetraalkylammonium hydroxide systems enables the controlled introduction of multiple bromine atoms while maintaining regioselectivity [17]. This methodology has been successfully applied to the synthesis of α-bromolactones, which serve as key intermediates in pharmaceutical synthesis [17].

The sequential functionalization of 2,3-dibromopentanoic acid through selective halogen displacement reactions provides access to a diverse array of polyhalogenated compounds [17] [18]. The use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source enables catalyst-free 1,2-dibromination reactions that proceed under mild conditions with excellent diastereoselectivity [18]. This approach offers a green and practical method for synthesizing vicinal dibromide compounds with precise stereochemical control [18].

Advanced synthetic applications have demonstrated the utility of polyhalogenated intermediates derived from 2,3-dibromopentanoic acid in complex natural product synthesis [19]. The controlled introduction of multiple halogen atoms enables the strategic formation of carbon-carbon bonds through cross-coupling reactions, while the halogen substituents provide sites for further functionalization [19] [16]. The development of halogen-induced controllable cyclizations has emerged as a particularly powerful strategy for accessing diverse heterocyclic scaffolds [16].

Intermediate TypeSynthetic MethodKey FeaturesApplicationsAdvantages
α,β-Dibrominated acidsDirect halogenationDual reactive sitesVersatile building blocksHigh functional group tolerance [17]
α-Bromo-β-substituted acidsSelective substitutionControlled stereochemistryChiral intermediatesPredictable reactivity patterns [8]
Polyhalogenated lactonesCyclization reactionsRing formation capabilityHeterocycle synthesisFacile ring-opening reactions [17]
Halogenated alkenesElimination reactionsConjugate addition substratesMichael acceptorsRegioselective additions [6]
Substituted cyclic compoundsIntramolecular cyclizationComplex scaffoldsNatural product synthesisStereochemical control [16]

The kinetic analysis of β-bromo elimination pathways in 2,3-dibromopentanoic acid reveals distinctive mechanistic characteristics that distinguish these reactions from traditional nucleophilic substitution processes [1]. Experimental investigations utilizing vicinal dibromide stereoisomers have demonstrated that zero-valent metals and nucleophilic reagents reduce these compounds through highly stereospecific anti-elimination mechanisms rather than through sequential single electron transfer pathways [1].

The kinetic data presented in Table 1 demonstrates temperature-dependent rate constants for the elimination of bromine atoms from 2,3-dibromopentanoic acid under various reaction conditions. The observed rate constants follow Arrhenius behavior, with activation energies ranging from 48.7 to 52.3 kilojoules per mole, depending on the reductive system employed [1]. These values are consistent with concerted nucleophilic displacement mechanisms rather than radical-mediated processes.

Stereochemical analysis reveals that both threo- and erythro-isomers of 2,3-dibromopentanoic acid undergo highly stereospecific anti-elimination, yielding greater than 95% of the characteristic elimination product [1]. This stereoselectivity provides compelling evidence for a concerted mechanism involving simultaneous carbon-bromine bond breaking and alkene formation. The maintenance of stereochemical integrity across different temperature ranges indicates that carbocation intermediates are not involved in these transformations [1].

Temperature-dependent kinetic studies reveal that elimination reactions are thermodynamically favored at elevated temperatures due to the increase in entropy associated with the formation of additional species in solution [2]. The Gibbs free energy relationship ΔG = ΔH - TΔS demonstrates that the -TΔS term becomes increasingly negative as temperature increases, thus favoring elimination pathways over substitution mechanisms [2].

The observed rate constants for reduction by various zero-valent metals follow the order zinc > iron > copper, with normalized surface area rate constants varying with metal loading and mixing conditions [1]. These findings suggest that the reaction occurs at the metal surface through heterogeneous catalysis, with locally elevated concentrations of reducing equivalents facilitating the rapid transfer of electrons to the organic substrate [1].

Kinetic isotope effect studies using deuterium-labeled substrates have provided additional mechanistic insights. Primary kinetic isotope effects (kH/kD) ranging from 1.2 to 1.8 are observed for carbon-hydrogen bond breaking adjacent to the elimination site, indicating partial bond breaking in the rate-determining transition state [3]. These moderate isotope effects are consistent with a concerted mechanism in which carbon-hydrogen bond cleavage is synchronized with carbon-bromine bond breaking [3].

The influence of pH on reaction stereoselectivity has been investigated systematically, revealing that elimination reactions proceed with similar stereochemical outcomes across a wide pH range [1]. This pH independence supports a mechanism that does not involve protonation or deprotonation steps in the rate-determining transition state. The slight acceleration observed at both high and low pH values has been attributed to changes in the metal surface properties rather than fundamental alterations in the reaction mechanism [1].

Solvent Effects on Vicinal Dibromo Carboxylic Acid Reactivity

The reactivity of vicinal dibromo carboxylic acids exhibits profound dependence on solvent properties, particularly polarity and hydrogen bonding capability [4]. Systematic investigation of solvent effects reveals that nucleophilic displacement reactions proceed through different mechanistic pathways depending on the solvation environment, with polar aprotic solvents generally enhancing nucleophilicity and promoting second-order kinetics [4].

Polar protic solvents such as water and methanol stabilize ionic intermediates through hydrogen bonding interactions, thereby favoring unimolecular elimination and substitution mechanisms [4]. The stabilization of carbocation intermediates in polar protic media occurs through solvation of the positive charge by the partially negative oxygen atoms of solvent molecules, while simultaneously stabilizing the departing bromide ions through hydrogen bonding with the partially positive hydrogen atoms [4].

In contrast, polar aprotic solvents including dimethyl sulfoxide, dimethylformamide, and acetone enhance nucleophilicity by preventing the formation of hydrogen bonds with nucleophilic species [4]. The absence of hydrogen bonding in these solvents allows nucleophiles to remain more reactive, leading to enhanced rates of bimolecular nucleophilic substitution reactions [4]. The data in Table 2 demonstrates that nucleophilicity enhancement factors range from 2.3 in acetone to 4.8 in dimethyl sulfoxide, correlating with the dielectric constant of the solvent [5].

Computational Modeling of Transition State Geometries

Advanced computational methods have been employed to elucidate the transition state geometries for nucleophilic displacement reactions of 2,3-dibromopentanoic acid, providing molecular-level insights into the mechanistic pathways [8]. Density functional theory calculations using various functionals and basis sets have revealed detailed structural parameters for the critical transition states involved in these transformations [8].

The computational data presented in Table 3 demonstrates that transition state geometries are remarkably consistent across different theoretical methods, with carbon-bromine bond lengths ranging from 2.11 to 2.16 Ångströms and carbon-carbon bond lengths between 1.51 and 1.53 Ångströms [8]. These elongated bond distances relative to ground-state molecules indicate significant bond breaking in the transition state, consistent with late transition states on the reaction coordinate [8].

Density functional theory calculations using the B3LYP functional with 6-31G(d) basis set predict activation energies of 68.5 kilojoules per mole for the elimination reaction, while the more sophisticated M06-2X functional with 6-311+G(d,p) basis set yields slightly higher activation energies of 71.2 kilojoules per mole [8]. The consistency of these results across different computational methods provides confidence in the theoretical predictions [8].

The optimization of transition state geometries reveals that the elimination reaction proceeds through a concerted mechanism with simultaneous carbon-bromine bond breaking and alkene formation [9]. The transition state structure exhibits a nearly linear arrangement of the carbon-bromine bonds, with bromine-bromine distances of approximately 3.25 to 3.31 Ångströms [9]. This geometry is consistent with anti-elimination stereochemistry, supporting the experimental observations of high stereoselectivity [9].

Intrinsic reaction coordinate calculations have been performed to verify the connection between reactants, transition states, and products [10]. These calculations confirm that the optimized transition state structures correspond to the correct reaction pathway, with no intervening intermediates between the reactant and product states [10]. The reaction coordinate analysis reveals that carbon-bromine bond breaking occurs slightly ahead of alkene formation, indicating an early transition state with respect to product formation [10].

The influence of substituents on transition state geometry has been investigated through systematic variation of the organic framework [11]. Computational studies reveal that electron-withdrawing groups adjacent to the reaction center lower the activation energy by stabilizing the developing negative charge on the departing bromide ions [11]. Conversely, electron-donating groups increase the activation energy by destabilizing the partial positive charge that develops on the carbon atoms during bond breaking [11].

Solvation effects on transition state geometry have been modeled using implicit solvent methods including the polarizable continuum model and the conductor-like screening model [7]. These calculations demonstrate that polar solvents stabilize charge-separated transition states by lowering the activation energy through electrostatic stabilization [7]. The computed solvation energies are consistent with the experimental observation that polar aprotic solvents enhance reaction rates [7].

Molecular dynamics simulations have been employed to study the dynamic behavior of transition states at finite temperature [11]. These simulations reveal that transition state structures exhibit significant thermal fluctuations, with bond lengths and angles varying within defined ranges around the optimized geometries [11]. The dynamic nature of transition states helps explain the observed temperature dependence of reaction rates and the presence of kinetic isotope effects [11].

Natural bond orbital analysis has been performed to characterize the electronic structure of transition states [12]. These calculations reveal significant charge transfer from the nucleophile to the carbon center, with simultaneous polarization of the carbon-bromine bonds [12]. The extent of charge transfer correlates with the nucleophilicity of the attacking species, providing a quantitative measure of the reaction progress at the transition state [12].

Frequency calculations on the optimized transition state geometries confirm the presence of a single imaginary frequency corresponding to the reaction coordinate [13]. The magnitude of this imaginary frequency ranges from 800 to 1200 inverse centimeters, indicating a relatively tight transition state with significant curvature along the reaction coordinate [13]. These frequency calculations also provide zero-point energy corrections that improve the accuracy of the computed activation energies [13].

The application of high-level post-Hartree-Fock methods including MP2 and CCSD(T) has provided benchmark results for the transition state energies [14]. These calculations reveal that activation energies computed at the CCSD(T)/6-311+G(d,p) level are within 2-3 kilojoules per mole of experimental values, demonstrating the reliability of computational methods for predicting reaction energetics [14]. The excellent agreement between theory and experiment validates the use of computational approaches for mechanistic studies of similar systems [14].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

259.88706 g/mol

Monoisotopic Mass

257.88910 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types